molecular formula C9H9NO2S2 B12897076 Methyl (3-(furan-2-yl)acryloyl)carbamodithioate

Methyl (3-(furan-2-yl)acryloyl)carbamodithioate

Cat. No.: B12897076
M. Wt: 227.3 g/mol
InChI Key: AAXIPVCYWXFUSF-SNAWJCMRSA-N
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Description

Methyl (3-(furan-2-yl)acryloyl)carbamodithioate is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, an acrylate group, and a carbamodithioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3-(furan-2-yl)acryloyl)carbamodithioate typically involves the reaction of furan derivatives with acrylate compounds under specific conditionsThe reaction conditions often include the use of catalysts, such as piperidinium acetate, and may be carried out under solvent-free conditions to enhance yield and reduce environmental impact .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (3-(furan-2-yl)acryloyl)carbamodithioate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The acrylate group can be reduced to form saturated derivatives.

    Substitution: The carbamodithioate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Saturated acrylate derivatives.

    Substitution: Various substituted carbamodithioate derivatives.

Scientific Research Applications

Methyl (3-(furan-2-yl)acryloyl)carbamodithioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (3-(furan-2-yl)acryloyl)carbamodithioate involves its interaction with specific molecular targets. In biological systems, it may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (3-(furan-2-yl)acryloyl)carbamodithioate is unique due to its combination of a furan ring, acrylate group, and carbamodithioate moiety, which imparts distinct chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C9H9NO2S2

Molecular Weight

227.3 g/mol

IUPAC Name

methyl N-[(E)-3-(furan-2-yl)prop-2-enoyl]carbamodithioate

InChI

InChI=1S/C9H9NO2S2/c1-14-9(13)10-8(11)5-4-7-3-2-6-12-7/h2-6H,1H3,(H,10,11,13)/b5-4+

InChI Key

AAXIPVCYWXFUSF-SNAWJCMRSA-N

Isomeric SMILES

CSC(=S)NC(=O)/C=C/C1=CC=CO1

Canonical SMILES

CSC(=S)NC(=O)C=CC1=CC=CO1

Origin of Product

United States

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